N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2S/c16-10-2-1-3-11(17)12(10)13-19-20-14(24-13)18-15(22)21-8-4-5-9(21)7-23-6-8/h1-3,8-9H,4-7H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEQEYQCALPNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC3=NN=C(S3)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The bicyclic structure is then introduced via intramolecular cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has diverse applications in scientific research:
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is investigated for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and bicyclic amides. Examples are:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Fluorinated pyridines
Uniqueness
What sets N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide apart is its unique combination of a thiadiazole ring and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
